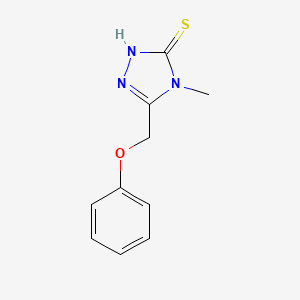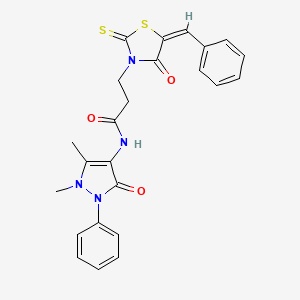![molecular formula C17H13ClN2O2 B2712882 Methyl 4-[(4-chlorophenyl)amino]quinoline-2-carboxylate CAS No. 1207049-27-1](/img/structure/B2712882.png)
Methyl 4-[(4-chlorophenyl)amino]quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinolines, the core structure of this compound, have been synthesized using various methods. Some of these methods include microwave synthesis, using clay or other catalysts that can be recycled and reused, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) . A specific method reported by Naik et al. involves the use of benzaldehyde, methyl cyanoacetate, and aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions under microwave irradiation .Molecular Structure Analysis
The molecular structure of “Methyl 4-[(4-chlorophenyl)amino]quinoline-2-carboxylate” consists of a quinoline core, which is a heterocyclic aromatic compound. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinolines, including “this compound”, can undergo various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . They can also undergo nucleophilic and electrophilic substitution reactions .科学的研究の応用
Antimalarial Activity
Compounds derived from Methyl 4-[(4-chlorophenyl)amino]quinoline-2-carboxylate have been investigated for their antimalarial properties. For instance, derivatives synthesized through Suzuki cross-coupling and subsequent chemical reactions were tested against chloroquine-sensitive and resistant Plasmodium falciparum strains, showing significant antimalarial activity. Some compounds demonstrated low nanomolar IC50 values, indicating their potent inhibitory effects against the malaria parasite (Görlitzer et al., 2006).
Organic Electronics and Photovoltaic Properties
Research into the photovoltaic properties of quinoline derivatives has revealed their potential in organic electronic applications. Studies on thin films made from derivatives of this compound have shown that these compounds exhibit promising electronic properties, which could be utilized in the fabrication of organic–inorganic photodiode devices. The presence of chlorophenyl groups in these compounds has been found to improve diode parameters, making them suitable for use as photodiodes with significant sensitivity to light (Zeyada et al., 2016).
作用機序
“Methyl 4-[(4-chlorophenyl)amino]quinoline-2-carboxylate” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
The compound also contains an indole moiety. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
特性
IUPAC Name |
methyl 4-(4-chloroanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-17(21)16-10-15(13-4-2-3-5-14(13)20-16)19-12-8-6-11(18)7-9-12/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVMHSXROCGPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(furan-2-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2712802.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butyl}propanamide](/img/structure/B2712803.png)
![N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712804.png)
![Methyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2712807.png)
![3-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2712812.png)
![2-Amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide;hydrochloride](/img/structure/B2712813.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2712817.png)
![N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2712818.png)

![N-(3-chloro-4-methylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2712821.png)
